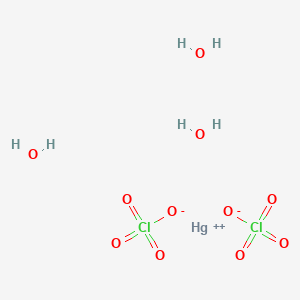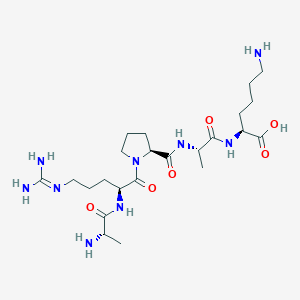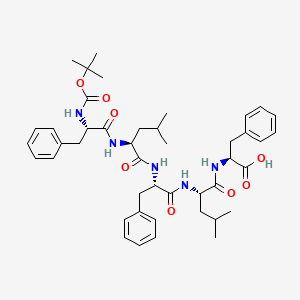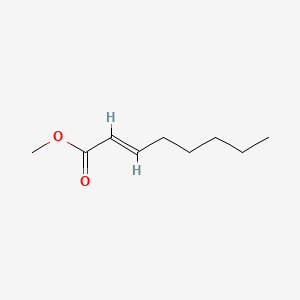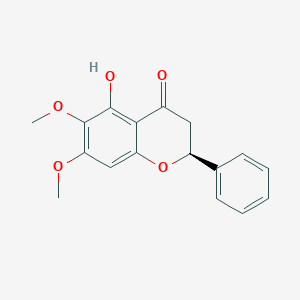
2R,4S-Sacubitril
概要
説明
2R,4S-Sacubitril: is a chiral compound and an impurity of Sacubitril, which is a neprilysin inhibitor. Sacubitril is used in combination with valsartan for the treatment of heart failure. The compound has the molecular formula C24H29NO5 and a molecular weight of 411.491 g/mol .
作用機序
Target of Action
The primary target of 2R,4S-Sacubitril is neprilysin , a neutral endopeptidase . Neprilysin typically cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .
Mode of Action
This compound is a prodrug that is activated to its active metabolite, LBQ657, by de-ethylation via esterases . LBQ657 inhibits neprilysin, leading to reduced breakdown and increased concentration of endogenous natriuretic peptides . This inhibition also results in increased levels of vasoconstricting hormones such as angiotensin II .
Biochemical Pathways
The inhibition of neprilysin by LBQ657 affects the degradation of natriuretic peptides and vasoconstrictors . ANP and BNP are released under atrial and ventricle stress, activating downstream receptors leading to vasodilation, natriuresis, and diuresis . The increased concentration of these peptides due to neprilysin inhibition leads to enhanced vasodilation and diuresis .
Pharmacokinetics
It is known that sacubitril is a prodrug, meaning it is metabolized into its active form, lbq657, in the body .
Result of Action
The result of this compound’s action is a reduction in the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction . This is achieved through the increased concentration of natriuretic peptides leading to enhanced vasodilation and diuresis .
Action Environment
It is known that sacubitril is used in combination with valsartan as an adjunct to reduce the risk of cardiovascular death and hospitalization for heart failure in patients with chronic heart failure (nyha class ii-iv) and reduced ejection fraction .
生化学分析
Biochemical Properties
2R,4S-Sacubitril plays a significant role in biochemical reactions by inhibiting the enzyme neprilysin. Neprilysin is responsible for the degradation of natriuretic peptides, which are involved in the regulation of blood pressure and fluid balance. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation and reduced blood pressure . The compound interacts with neprilysin through a binding interaction that prevents the enzyme from breaking down natriuretic peptides.
Cellular Effects
This compound affects various types of cells, particularly those involved in cardiovascular function. It influences cell signaling pathways by increasing the levels of natriuretic peptides, which activate receptors on the surface of cells, leading to a cascade of intracellular events. These events include changes in gene expression and cellular metabolism that promote vasodilation and diuresis . The compound’s impact on cell function is crucial for its therapeutic effects in heart failure treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of neprilysin, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of natriuretic peptides, allowing them to exert their effects on blood vessels and kidneys. The binding interaction between this compound and neprilysin is characterized by specific hydrogen bonds and hydrophobic interactions that stabilize the complex . This mechanism is essential for the compound’s ability to enhance natriuretic peptide levels and improve cardiovascular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound maintains its activity over extended periods, but its effects on cellular function may diminish as the compound degrades . These temporal effects are important for understanding the compound’s stability and long-term therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits neprilysin and increases natriuretic peptide levels, leading to beneficial cardiovascular effects. At high doses, this compound may cause toxic or adverse effects, such as hypotension and renal dysfunction . These dosage effects highlight the importance of optimizing the dosage for therapeutic use to maximize benefits and minimize risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to an active metabolite, LBQ657, through enzymatic hydrolysis. This conversion is mediated by esterases, which cleave the ethyl ester group to produce the active form of the compound . The active metabolite then interacts with neprilysin to inhibit its activity. The metabolic pathways of this compound are crucial for its pharmacological effects and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may also be transported by specific transporters or binding proteins . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. Understanding the transport and distribution of this compound is important for optimizing its therapeutic effects and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with neprilysin. The compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications . The subcellular localization of this compound is important for its activity and function, as it determines the sites of its interactions with neprilysin and other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions:
Intermediate Synthesis: The preparation of 2R,4S-Sacubitril involves the synthesis of an intermediate compound, (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-tert-butoxycarbonylamino-2-methylpentanoic acid.
Hydrogenation: The intermediate undergoes hydrogenation in the presence of a palladium catalyst to produce this compound.
Industrial Production Methods: The industrial production of this compound involves the use of raw materials that are readily available, mild reaction conditions, and simple operations. The process is designed to be cost-effective and suitable for mass production .
化学反応の分析
Types of Reactions:
Oxidation: 2R,4S-Sacubitril can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Chemistry: 2R,4S-Sacubitril is used as a reference standard in analytical method development and validation. It is also used in the study of stereoisomeric impurities in pharmaceutical compounds .
Biology: The compound is used in biological studies to understand the effects of stereoisomers on biological activity. It is also used in the study of enzyme-catalyzed reactions involving chiral compounds .
Medicine: this compound is used in the development of heart failure treatments. It is studied for its role as an impurity in Sacubitril, which is combined with valsartan to treat heart failure .
Industry: The compound is used in the pharmaceutical industry for the production of Sacubitril and its derivatives. It is also used in the development of new drugs and therapeutic agents .
類似化合物との比較
Sacubitril: The parent compound of 2R,4S-Sacubitril, used in combination with valsartan for heart failure treatment.
Valsartan: An angiotensin receptor blocker used in combination with Sacubitril.
Sacubitril Derivatives: Various derivatives of Sacubitril have been synthesized for their potential antibacterial, antifungal, and antitubercular activities.
Uniqueness: this compound is unique due to its specific stereochemistry, which affects its biological activity and interactions with enzymes. Its role as an impurity in Sacubitril makes it important for quality control and analytical studies in the pharmaceutical industry .
特性
IUPAC Name |
4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-LAUBAEHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-62-6 | |
| Record name | (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


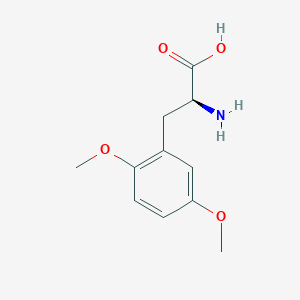



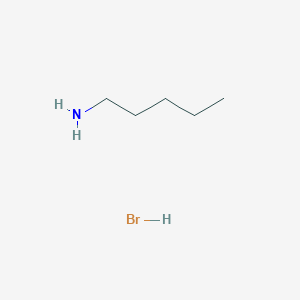
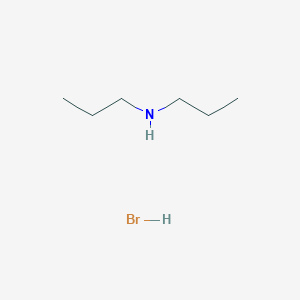
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)
